3-Cyclopropyl-4-fluorobenzaldehyde
Overview
Description
3-Cyclopropyl-4-fluorobenzaldehyde is a chemical compound with the molecular weight of 164.18 . Its IUPAC name is 3-cyclopropyl-4-fluorobenzaldehyde and its InChI code is 1S/C10H9FO/c11-10-4-1-7(6-12)5-9(10)8-2-3-8/h1,4-6,8H,2-3H2 .
Molecular Structure Analysis
The molecular structure of 3-Cyclopropyl-4-fluorobenzaldehyde consists of a benzene ring substituted with a fluorine atom at the 4-position and a cyclopropyl group at the 3-position .Chemical Reactions Analysis
Fluorobenzaldehyde, a related compound, can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .Scientific Research Applications
Synthesis and Antioxidant Activity
3-Cyclopropyl-4-fluorobenzaldehyde has been utilized in the synthesis of thiazolidin-4-one derivatives. These compounds demonstrated significant antioxidant activity, highlighting their potential in various biological applications (El Nezhawy et al., 2009).
Chemical Synthesis Techniques
Intermediate in Pharmaceutical Synthesis
Spectroscopic Studies
In spectroscopic studies, derivatives of 3-Cyclopropyl-4-fluorobenzaldehyde have been synthesized and analyzed using techniques like FT-IR, Raman spectroscopy, and NMR. Such studies contribute to a better understanding of the molecular structure and properties of these compounds (Ye et al., 2007).
Material Science Applications
This compound is also significant in material science. For example, its derivatives were used in synthesizing electrically conductive polyazomethines, demonstrating potential applications in electronics and materials engineering (Hafeez et al., 2019).
Structural Analysis
Detailed structural analysis through methods such as gas electron diffraction and microwave spectroscopy has been conducted on fluorobenzaldehyde derivatives. This research aids in understanding the molecular configuration and behavior of such compounds (Samdal et al., 1997).
Development of New Chemical Reactions
The compound has been used in developing novel chemical reactions, such as the three-component condensation with β-ketonitriles and secondary cyclic amines. This expands the scope of organic synthesis methodologies (Osipov et al., 2022).
Drug Development Research
In drug development research, derivatives of 3-Cyclopropyl-4-fluorobenzaldehyde have been explored for their potential as anti-cancer agents. The synthesis and molecular docking studies of these derivatives provide insights into their interaction with biological targets (Fegade & Jadhav, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-cyclopropyl-4-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-10-4-1-7(6-12)5-9(10)8-2-3-8/h1,4-6,8H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVBPBKJOBKDKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-4-fluorobenzaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.